![molecular formula C14H17NO3S2 B3428505 N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide CAS No. 682346-99-2](/img/no-structure.png)
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of BMD-1 involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent.
Molecular Structure Analysis
The molecular structure of a related compound, Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, has a molecular weight of 196.1999 .
Chemical Reactions Analysis
Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Physical And Chemical Properties Analysis
A related compound, 4-Hydroxy-3,5-dimethylphenylboronic Acid Pinacol Ester, has a molecular weight of 248.16 g/mol .
Safety And Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide involves the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with thionyl chloride to form 4-chloro-3,5-dimethylbenzoic acid. This intermediate is then reacted with 2,5-dimethylthiophene-3-sulfonamide in the presence of a base to form the final product.", "Starting Materials": [ "4-hydroxy-3,5-dimethylbenzoic acid", "thionyl chloride", "2,5-dimethylthiophene-3-sulfonamide", "base" ], "Reaction": [ "Step 1: 4-hydroxy-3,5-dimethylbenzoic acid is reacted with thionyl chloride in the presence of a solvent such as dichloromethane to form 4-chloro-3,5-dimethylbenzoic acid.", "Step 2: 4-chloro-3,5-dimethylbenzoic acid is then reacted with 2,5-dimethylthiophene-3-sulfonamide in the presence of a base such as triethylamine to form the final product, N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide.", "Step 3: The final product is purified using techniques such as recrystallization or column chromatography." ] } | |
CAS RN |
682346-99-2 |
Product Name |
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethyl-3-thiophenesulfonamide |
Molecular Formula |
C14H17NO3S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(4-hydroxy-3,5-dimethylphenyl)-2,5-dimethylthiophene-3-sulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-8-5-12(6-9(2)14(8)16)15-20(17,18)13-7-10(3)19-11(13)4/h5-7,15-16H,1-4H3 |
InChI Key |
IWORMWOSTFKLJS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(SC(=C2)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=C(SC(=C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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